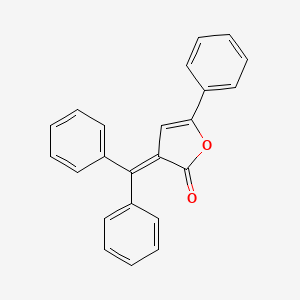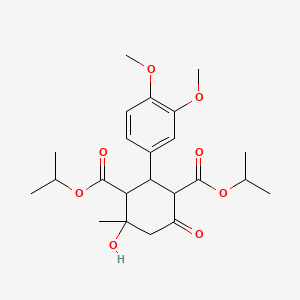![molecular formula C22H20N2O3 B5110111 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole CAS No. 432523-28-9](/img/structure/B5110111.png)
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole
Descripción general
Descripción
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole, also known as MNPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPC is a carbazole derivative that exhibits promising properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway. This compound has also been shown to inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of various enzymes involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to exhibit anti-oxidant properties, making it a potential candidate for the development of new anti-oxidant agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the use of this compound in lab experiments, and appropriate safety measures should be taken when handling this compound.
Direcciones Futuras
There are several future directions for research on 9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole, including the development of new synthetic methods for its production, the investigation of its potential as an anti-cancer agent, and the exploration of its potential applications in materials science and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects at high concentrations. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of research.
Métodos De Síntesis
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitrophenol with epichlorohydrin to form 3-(4-methyl-2-nitrophenoxy)propyl chloride. This intermediate is then reacted with carbazole in the presence of a base to yield this compound. The synthesis method of this compound is relatively straightforward and can be optimized for large-scale production.
Aplicaciones Científicas De Investigación
9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases. This compound has also been studied for its potential use in materials science, where it can be used as a building block for the synthesis of novel materials. In environmental science, this compound has been shown to exhibit anti-oxidant properties, making it a potential candidate for the development of new anti-oxidant agents.
Propiedades
IUPAC Name |
9-[3-(4-methyl-2-nitrophenoxy)propyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16-11-12-22(21(15-16)24(25)26)27-14-6-13-23-19-9-4-2-7-17(19)18-8-3-5-10-20(18)23/h2-5,7-12,15H,6,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTXRHDDWFNYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3C4=CC=CC=C42)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230460 | |
| Record name | 9-[3-(4-Methyl-2-nitrophenoxy)propyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432523-28-9 | |
| Record name | 9-[3-(4-Methyl-2-nitrophenoxy)propyl]-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=432523-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-[3-(4-Methyl-2-nitrophenoxy)propyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,8-trimethyl-N-[4-(4-morpholinyl)phenyl]-4-quinolinamine hydrochloride](/img/structure/B5110036.png)
![N-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-2-(4-pyridinyl)ethanamine](/img/structure/B5110041.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(1-isopropyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5110051.png)
![4-chloro-N-[1-(1-naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B5110054.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide](/img/structure/B5110069.png)


![2-chloro-5-(5-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5110093.png)
![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)

![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)